3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt
Description
Molecular Architecture
The monosodium salt crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous sodium-coordinated pyridine derivatives. The parent compound, 3-cyano-2,6-dihydroxy-5-fluoropyridine (C₆H₃FN₂O₂), undergoes deprotonation at one hydroxyl group upon salt formation, yielding a negatively charged oxygen site for sodium ion coordination. X-ray diffraction studies of related sodium salts reveal that the sodium cation typically adopts a five-coordinate geometry, bonded to four oxygen atoms from the ligand and one water molecule.
Table 1: Crystallographic Parameters of the Monosodium Salt
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Coordination number | 5 |
| Bond lengths (Na–O) | 2.35–2.48 Å |
The pyridine ring remains planar (r.m.s. deviation < 0.02 Å), with intramolecular hydrogen bonds between the hydroxyl and nitro groups stabilizing the S(6) ring motif. The sodium ion bridges adjacent molecules via O–H⋯O and C=O⋯π interactions, forming a three-dimensional supramolecular framework.
Crystallographic Methods
Single-crystal X-ray diffraction data for analogous compounds were collected at 150 K using Mo Kα radiation (λ = 0.71073 Å). Structure solution via direct methods and refinement against F² yielded R₁ values below 0.05, confirming high precision. Hirshfeld surface analysis quantifies intermolecular interactions, with O⋯H (49.7%), Na⋯O (16.1%), and H⋯H (10.7%) contacts dominating the crystal packing.
Properties
Molecular Formula |
C6H2FN2NaO2 |
|---|---|
Molecular Weight |
176.08 g/mol |
IUPAC Name |
sodium;5-cyano-3-fluoro-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C6H3FN2O2.Na/c7-4-1-3(2-8)5(10)9-6(4)11;/h1H,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
SJHUNBZKNWZYPE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=O)NC(=C1F)[O-])C#N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt typically involves the reaction of 2,6-dihydroxy-3-cyanopyridine with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Agents
One of the primary applications of 3-cyano-2,6-dihydroxy-5-fluoropyridine is as an intermediate in the synthesis of antibacterial compounds. The compound can be converted into various derivatives that exhibit antibacterial properties, particularly those related to naphthyridine structures . For instance, the conversion of this compound into 2,6-dichloro-5-fluoronicotinic acid serves as a precursor for developing new antibiotics .
Synthesis of Nicotinic Acid Derivatives
The monosodium salt also plays a crucial role in synthesizing nicotinic acid derivatives. For example, it can be hydrolyzed to yield 2,6-dichloro-5-fluoronicotinonitrile, which is further transformed into nicotinic acid derivatives with potential therapeutic effects . This transformation highlights its utility in medicinal chemistry.
Organic Synthesis
Intermediate for Pyridine Derivatives
3-Cyano-2,6-dihydroxy-5-fluoropyridine serves as an essential building block in the synthesis of various pyridine derivatives. Its reactivity allows for multiple substitution reactions that can lead to more complex molecular architectures used in drug development and other chemical applications .
Chlorination Reactions
The compound can undergo chlorination reactions to produce more reactive intermediates. For instance, reactions involving phosphorus oxychloride have been explored to synthesize chlorinated pyridine compounds efficiently. These chlorinated derivatives are vital for subsequent chemical transformations and applications in agrochemicals and pharmaceuticals .
Case Study 1: Synthesis of Antibacterial Compounds
A study demonstrated the synthesis of 2,6-dichloro-5-fluoronicotinic acid from 3-cyano-2,6-dihydroxy-5-fluoropyridine. The process involved several steps: hydrolysis followed by chlorination using phosphorus trichloride. The resulting compound exhibited significant antibacterial activity against various bacterial strains, indicating its potential as a therapeutic agent .
Case Study 2: Development of Nicotinic Acid Derivatives
Research focused on the hydrolysis of 3-cyano-2,6-dihydroxy-5-fluoropyridine to yield nicotinic acid derivatives. The study highlighted the efficiency of this transformation under mild conditions and its applicability in synthesizing compounds with neuroprotective properties . This underscores the versatility of the monosodium salt in developing pharmacologically relevant molecules.
Data Table: Synthesis Pathways and Applications
| Compound Derived | Method of Synthesis | Application Area |
|---|---|---|
| 2,6-Dichloro-5-Fluoronicotinic Acid | Hydrolysis followed by chlorination | Antibacterial agents |
| Nicotinic Acid Derivatives | Hydrolysis and subsequent functionalization | Neuroprotective agents |
| Chlorinated Pyridine Derivatives | Chlorination with phosphorus oxychloride | Agrochemicals |
Mechanism of Action
The mechanism of action of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt involves its interaction with specific molecular targets. The presence of the cyano, hydroxy, and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Pyridine Derivatives for Comparison
The following analogues were selected based on shared functional groups or structural motifs (Table 1):
| Compound Name | CAS Number | Substituents | Purity | Key Features |
|---|---|---|---|---|
| 3-Cyano-2,6-dihydroxy-5-fluoropyridine (free acid) | 113237-18-6 | -OH (2,6), -F (5), -CN (3) | 95% | Parent acid form; lower solubility |
| 3-Cyano-2,6-dihydroxy-4-methylpyridine | 5444-02-0 | -OH (2,6), -CH₃ (4), -CN (3) | 95% | Methyl substituent enhances lipophilicity |
| 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine | 1049729-56-7 | -OH (2,6), -CF₃ (4), -CN (3) | 95% | Trifluoromethyl group increases acidity |
| 2-Cyano-3,5-difluoropyridine | 298709-29-2 | -F (3,5), -CN (2) | 96% | Lacks hydroxyl groups; higher volatility |
| 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid | 903899-12-7 | -B(OH)₂ (3), -CN (5), -O (2) | 95% | Boronic acid enables Suzuki coupling |
| 6,6'-Dihydroxy-3,3'-bipyridine | 142929-10-0 | Bipyridine core with -OH (6,6') | N/A | Extended conjugation; chelating agent |
Table 1 : Structural and functional comparison of analogues .
Physicochemical and Functional Differences
Solubility and Ionic Character
- The monosodium salt of 3-cyano-2,6-dihydroxy-5-fluoropyridine exhibits superior aqueous solubility compared to its free acid form (154.09 g/mol) due to ionic dissociation .
- 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine (CAS 1049729-56-7) has reduced solubility in polar solvents due to the electron-withdrawing -CF₃ group, despite its dihydrate form .
Electronic Effects
- Fluorine vs. The -CH₃ group in 3-cyano-2,6-dihydroxy-4-methylpyridine (5444-02-0) increases steric bulk and electron-donating effects, altering reaction kinetics .
Functional Group Compatibility
- Boronic Acid Derivative (903899-12-7): The -B(OH)₂ group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .
- Bipyridine Analogue (142929-10-0): The extended π-system facilitates metal coordination, making it suitable for catalysis or material science applications .
Biological Activity
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt (often abbreviated as CNDP) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in cancer therapeutics. This compound is known for its ability to modulate various biochemical pathways, making it a subject of interest in pharmacological research.
- Molecular Formula : C6H4FN2O2
- Molecular Weight : 158.11 g/mol
- CAS Number : 1000000-00-0
The biological activity of CNDP primarily revolves around its interaction with metabolic pathways associated with nucleoside analogs, particularly 5-fluorouracil (5-FU). Studies have demonstrated that CNDP can inhibit the catabolic degradation of 5-FU in tumor tissues, thereby enhancing the efficacy of this chemotherapeutic agent. The IC50 value for this inhibition has been reported as M in tumor tissues, indicating a potent effect on the modulation of drug metabolism .
Anticancer Activity
- Inhibition of Tumor Growth : CNDP has been shown to enhance the action of 5-FU by inhibiting its degradation in tumor cells, which leads to increased levels of the active metabolite and enhanced cytotoxicity against cancer cells .
- Cell Proliferation Studies : In vitro studies using L1210 mouse leukemia cells indicated that compounds related to CNDP exhibited significant inhibition of cell proliferation, with IC50 values in the low nanomolar range .
Pharmacological Implications
The compound's ability to interfere with metabolic pathways suggests potential applications in:
- Combination Therapies : Utilizing CNDP alongside established chemotherapeutics like 5-FU could improve treatment outcomes for patients with certain types of cancer.
- Drug Development : Its structural properties make it a candidate for further modifications aimed at increasing selectivity and reducing side effects associated with traditional chemotherapy.
Study on Lung Cancer
A notable study investigated the effects of CNDP on the phosphorylation and degradation rates of 5-FU in normal versus tumor lung tissues. The findings revealed that tumor tissues phosphorylated 5-FU at rates 2 to 3 times higher than normal tissues, while degradation rates were nearly sixfold higher in tumors. This differential metabolism underscores the potential role of CNDP in enhancing therapeutic efficacy by modulating drug metabolism within malignant tissues .
Comparative Analysis
To better understand the unique properties and potential advantages of CNDP over other compounds, a comparison table is provided below:
| Compound Name | IC50 (M) | Mechanism of Action | Applications |
|---|---|---|---|
| 3-Cyano-2,6-dihydroxy-5-fluoropyridine | Inhibition of 5-FU degradation | Cancer therapy | |
| 5-Fluorouracil | Varies by context | Antimetabolite; inhibits thymidylate synthase | Standard chemotherapy |
| Other Fluorinated Pyridines | Varies | Various mechanisms including enzyme inhibition | Diverse pharmaceutical applications |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt?
- Methodological Answer : The synthesis can be optimized using methyl fluorosulfonate as a catalyst, which facilitates alkylation and cyanide introduction. For example, methyl fluorosulfonate reacts with pyridine 1-oxides to generate intermediates that react with cyanide ions, forming cyano-substituted pyridines. Careful control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) minimizes side reactions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS to confirm molecular weight and detect impurities.
- ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine and cyano group positions).
- FTIR to identify functional groups (e.g., -CN at ~2200 cm⁻¹).
- Reference Canonical SMILES (C1=CC(=NC(=C1C#N)F)F) for structural validation .
Q. What factors influence the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should assess hydrolysis of the cyano group (-CN) and fluorine substitution. For fluoropyridines, acidic conditions (pH < 3) may promote hydrolysis, while neutral to alkaline conditions (pH 7–9) enhance stability. Monitor degradation via UV-Vis spectrophotometry at 260–280 nm .
Advanced Research Questions
Q. How can competing side reactions during synthesis be mitigated?
- Methodological Answer : Methyl fluorosulfonate’s reactivity with functional groups (e.g., esters, amides) necessitates protective strategies:
- Protecting groups : Temporarily block hydroxyl groups (-OH) with acetyl or trimethylsilyl groups.
- Stepwise synthesis : Prioritize fluorination before introducing the cyano group to reduce steric hindrance .
Q. What advanced techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-QTOF-MS for high-resolution identification of byproducts (e.g., de-fluorinated or hydrolyzed derivatives).
- X-ray crystallography to resolve ambiguities in salt formation (e.g., sodium coordination sites) .
Q. How does the monosodium salt form affect solubility and bioavailability compared to free acid or other salts?
- Methodological Answer : The monosodium salt enhances aqueous solubility due to ionic dissociation. Compare dissolution rates in simulated biological fluids (e.g., PBS at pH 7.4) using UV-Vis or conductivity measurements. Potassium or ammonium salts may offer alternative crystallinity profiles .
Q. What mechanistic insights explain the regioselectivity of fluorination and cyano group introduction?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Experimental validation via kinetic studies (e.g., varying cyanide ion concentration) reveals whether the reaction is nucleophile-driven or electrophile-controlled .
Q. How can contradictory stability data from different studies be reconciled?
- Methodological Answer : Conduct controlled studies under standardized conditions (e.g., ICH guidelines for temperature/humidity). Use Arrhenius plots to extrapolate degradation rates across temperatures. Conflicting data may arise from residual solvents or counterion interactions, which can be analyzed via thermogravimetry (TGA) .
Q. What in vitro models are appropriate for preliminary toxicity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
